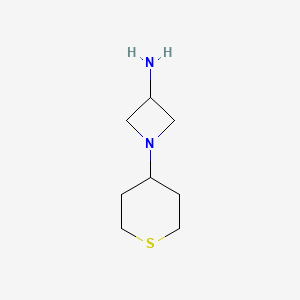

1-(Thian-4-yl)azetidin-3-amine

Description

Properties

IUPAC Name |

1-(thian-4-yl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S/c9-7-5-10(6-7)8-1-3-11-4-2-8/h7-8H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYITALHOTVBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Thian-4-yl)azetidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

This compound features a thian ring fused with an azetidine structure. This unique configuration contributes to its interaction with various biological targets. The thian ring enhances the compound's lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, in vitro assays revealed that this compound can inhibit the growth of MCF-7 breast cancer cells, showcasing its potential as a lead compound for anticancer drug development .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Tubulin Polymerization : Similar to other azetidine derivatives, this compound may disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells .

- Modulation of Cell Signaling Pathways : The compound's interaction with specific receptors and enzymes can alter signaling cascades, influencing gene expression and cellular metabolism.

Case Studies

Several case studies have provided insights into the biological activity of this compound:

Study 1: Antiproliferative Effects

In a study assessing various azetidine derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells at concentrations as low as 10 µM. The mechanism was linked to the compound's ability to destabilize microtubules, leading to apoptosis .

Study 2: In Vivo Efficacy

Animal models treated with this compound exhibited reduced tumor growth compared to controls. Histological analysis showed increased apoptosis markers in treated tissues, confirming the compound's potential as an anticancer agent .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-(Thian-4-yl)azetidin-3-amine serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, facilitating new synthetic methodologies. This characteristic is particularly valuable in pharmaceutical chemistry, where the compound can be modified to create novel therapeutic agents.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing the thian group to introduce functional groups.

- Cyclization Reactions : Forming azetidine rings through intramolecular reactions.

Biological Applications

This compound has shown promise in biological research, particularly as a ligand for various receptors.

Ligand for Biological Receptors

Research indicates that this compound can interact with specific biological receptors, making it useful in studying receptor-ligand interactions. The potential modulation of these receptors could lead to insights into various physiological processes.

Pharmaceutical Applications

Neurological Disorders

The compound has been investigated as a pharmaceutical intermediate in drug development targeting neurological disorders. Its structural properties may influence neurotransmitter systems, thereby offering therapeutic potential.

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and related compounds.

Mechanism of Action

The compound's mechanism involves:

- MDM2 Inhibition : It has been shown to inhibit MDM2, a protein that regulates p53 activity, leading to increased apoptosis in cancer cells.

Data Table: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SJSA-1 (osteosarcoma) | 5.0 | MDM2 inhibition leading to p53 activation |

| HCT116 (colon cancer) | 4.5 | Induction of apoptosis via caspase activation |

| A549 (lung cancer) | 6.0 | Cell cycle arrest at G1 phase |

This table summarizes the cytotoxic effects of this compound on different cancer cell lines, illustrating its potential as an anticancer agent.

Antimicrobial Studies

The compound has also been explored for its antimicrobial properties. Structural modifications of thian derivatives have demonstrated efficacy against various pathogens, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents.

Case Study: Efficacy Against Pathogens

In vitro studies have shown that modifications to the thian group can enhance antimicrobial activity. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 10 µg/mL | Disruption of bacterial cell wall |

| S. aureus | 5 µg/mL | Inhibition of protein synthesis |

| Pseudomonas aeruginosa | 8 µg/mL | Interference with metabolic pathways |

This data indicates the potential for developing new antibiotics based on the structure of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-(Thian-4-yl)azetidin-3-amine and related compounds:

Structural and Functional Insights

- The sulfur atom in thiane may enhance metabolic stability or metal-binding capabilities .

- Substituent Impact : The trifluoromethyl group in introduces strong electron-withdrawing effects and lipophilicity, favoring blood-brain barrier penetration. In contrast, the sulfonyl group in improves solubility and may interact with enzymatic active sites.

- Ring Expansion : The piperidine derivative offers a larger ring size, altering conformational flexibility and hydrogen-bonding capacity compared to azetidine.

Preparation Methods

Synthesis via Reductive Cyclization of γ-Haloalkyl Imines

Step 1: Formation of γ-haloalkyl-imine

A γ-haloalkyl aldehyde or ketone is reacted with an amine containing the thian-4-yl group to form the corresponding imine intermediate.Step 2: Reductive cyclization

Treatment of this imine with a reducing agent such as sodium borohydride in refluxing methanol induces intramolecular cyclization, generating the azetidine ring with the amino group at the 3-position and the thian-4-yl substituent at the nitrogen.

This method yields high conversion rates and good yields (typically 60-85%) with stereoselectivity depending on the substituents and reaction conditions.

Cyclization via Mesylated 1,3-Diols Followed by Nucleophilic Substitution

Step 1: Preparation of 1,3-diol precursor

Starting from 1,3-diketones, selective hydrogenation produces optically pure 1,3-diols.Step 2: Mesylation

The hydroxyl groups are converted into good leaving groups by mesylation using methanesulfonyl chloride and triethylamine.Step 3: Nucleophilic substitution with thian-4-yl amine

Treatment of the mesylated intermediate with thian-4-yl amine leads to intramolecular cyclization, forming the azetidine ring substituted at nitrogen with the thian-4-yl group and bearing an amino group at the 3-position.

This approach offers stereochemical control and moderate to high yields.

Alternative Methods and Catalytic Approaches

While direct literature on this compound is limited, related azetidin-2-one and azetidine derivatives have been synthesized using:

- Chemical methods involving chloroacetyl chloride and triethylamine for azetidinone ring formation with subsequent substitution.

- Catalytic cyclization using zinc chloride or other Lewis acids to promote ring closure and amine substitution.

These methods can be adapted for thian-substituted azetidines by appropriate choice of starting materials and catalysts.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Spectral characterization of synthesized azetidines confirms ring formation and substitution patterns via FT-IR, 1H-NMR, and mass spectrometry.

- Yields and purity depend on reaction conditions such as temperature, solvent, and catalyst loading.

- Biological activity screening of related azetidine derivatives suggests that substitution at nitrogen with heterocyclic groups (like thian) can modulate pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.